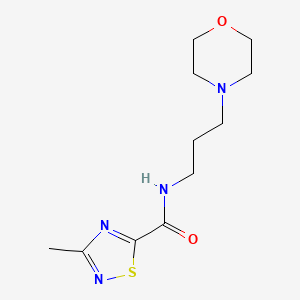
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB is a triazole-based compound that has shown promising results in various studies, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibition
This compound is a potential inhibitor of tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells . By inhibiting these enzymes, the compound can be used in the treatment of diseases like chronic myelogenous leukemia (CML), where abnormal tyrosine kinase activity is a hallmark .
Cancer Therapeutics
Due to its role as a tyrosine kinase inhibitor, this compound may be used in the development of cancer therapeutics. It could be particularly useful in targeted therapies that aim to block specific enzymes that are overactive in cancer cells .
Pharmacological Research
The compound’s structure is conducive to binding with various enzymes and receptors, making it valuable for pharmacological research. It can be used to study the interaction between small molecules and proteins, which is essential for drug development .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its structure contains functional groups that are amenable to further chemical reactions, providing a versatile starting point for the synthesis of a variety of compounds .
Material Science
The compound’s unique structure could have applications in material science, particularly in the development of organic semiconductors or other materials where controlled molecular interactions are crucial .
Analytical Chemistry
As an analytical standard, this compound can be used to calibrate instruments or validate methods in analytical chemistry. Its well-defined structure and properties make it suitable for use as a reference material .
Structural Biology
In structural biology, the compound can be used to study the crystal structures of protein-ligand complexes. Understanding these structures is vital for the rational design of new drugs .
Molecular Modeling
The compound’s structure allows it to be used in molecular modeling studies to predict the behavior of similar molecules in biological systems. This can help in the design of new compounds with desired biological activities .
Propriétés
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)12-4-1-3-11(7-12)15(25)21-8-13-10-24(23-22-13)14-5-2-6-20-9-14/h1-7,9-10H,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXUWXWOPFOCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)


![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)


![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2865535.png)
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
